In-Depth Technical Guide: Tert-butyl 3,3-difluoroazetidine-1-carboxylate
In-Depth Technical Guide: Tert-butyl 3,3-difluoroazetidine-1-carboxylate
CAS Number: 1255666-59-1
This technical guide provides a comprehensive overview of tert-butyl 3,3-difluoroazetidine-1-carboxylate, a key building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides an experimental synthesis protocol, and explores its significant applications in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a fluorinated heterocyclic compound valued for its unique structural motif. The presence of the gem-difluoro group on the azetidine ring can impart desirable properties to molecules that incorporate this moiety, such as increased metabolic stability and altered conformational preferences.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1255666-59-1 | [1] |
| Molecular Formula | C₈H₁₃F₂NO₂ | [1] |
| Molecular Weight | 193.19 g/mol | [1] |
| Purity | ≥97% | [1] |
| Storage | Room temperature | [1] |
Note: Specific experimental data such as melting point, boiling point, and density are not consistently reported in publicly available sources. These properties should be determined empirically upon acquisition of the compound.
Synthesis
Experimental Protocol: N-Boc Protection of 3,3-Difluoroazetidine
This protocol is a generalized procedure and may require optimization.
Materials:
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3,3-difluoroazetidine hydrochloride (or the free base)
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Di-tert-butyl dicarbonate (Boc₂O)
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A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)
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An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture like DCM/water)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 3,3-difluoroazetidine hydrochloride in the chosen solvent. If using the hydrochloride salt, add at least two equivalents of the base to neutralize the acid and deprotonate the azetidine nitrogen. If starting with the free base, one equivalent of base is sufficient to act as a scavenger for any acidic byproducts.
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Addition of Boc Anhydride: To the stirred solution, add a slight excess (1.1 to 1.5 equivalents) of di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in a small amount of the reaction solvent.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product.
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Work-up: Once the reaction is complete, quench any remaining Boc₂O by adding a small amount of water or a primary amine (e.g., a few drops of ethanolamine). If a biphasic system was used, separate the organic layer. If a single organic solvent was used, wash the reaction mixture sequentially with a weak aqueous acid (e.g., 1M HCl) to remove the base and its salt, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3,3-difluoroazetidine-1-carboxylate.
Spectral Data
While a publicly available, verified NMR spectrum for tert-butyl 3,3-difluoroazetidine-1-carboxylate is not readily found, the expected spectral features can be predicted based on its structure.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~4.2 | Triplet (t) | CH₂ adjacent to nitrogen and the difluoro carbon. Coupling to the two fluorine atoms will result in a triplet. |
| ~1.5 | Singlet (s) | The nine equivalent protons of the tert-butyl group. | |
| ¹³C NMR | ~155 | Singlet (s) | Carbonyl carbon of the Boc group. |
| ~120 | Triplet (t) | The difluorinated carbon (CF₂), split by the two fluorine atoms. | |
| ~80 | Singlet (s) | Quaternary carbon of the tert-butyl group. | |
| ~60 | Triplet (t) | The two equivalent methylene carbons (CH₂) of the azetidine ring, split by the adjacent fluorine atoms. | |
| ~28 | Singlet (s) | The three equivalent methyl carbons of the tert-butyl group. |
Note: These are predicted values and the actual spectra should be obtained for confirmation.
Applications in Drug Discovery and Development
Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a valuable building block in medicinal chemistry, primarily recognized for its use in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role in PROTACs:
The difluoroazetidine moiety can be incorporated into the linker region of a PROTAC or as part of the ligand for the E3 ligase or the target protein. Its inclusion can influence the physicochemical properties, conformation, and metabolic stability of the resulting PROTAC.
A prominent application is in the construction of ligands for the von Hippel-Lindau (VHL) E3 ligase, a commonly used E3 ligase in PROTAC design.[2][3][4][5]
General PROTAC Mechanism:
The following diagram illustrates the general mechanism of action for a PROTAC.
Experimental Workflow for PROTAC Evaluation:
The development and characterization of a PROTAC synthesized using tert-butyl 3,3-difluoroazetidine-1-carboxylate would typically follow the workflow outlined below.
Safety Information
While a specific Safety Data Sheet (SDS) for tert-butyl 3,3-difluoroazetidine-1-carboxylate is not widely available, general laboratory safety precautions should be observed when handling this compound. It is advisable to consult the SDS for structurally similar compounds and to handle the substance in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a valuable and versatile building block in modern drug discovery. Its utility in the synthesis of PROTACs and other biologically active molecules makes it a compound of significant interest to researchers in medicinal chemistry and chemical biology. The information provided in this technical guide serves as a foundational resource for the safe and effective use of this compound in a research setting.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1. General Suzuki coupling reaction scheme.

